



# Application Note and Protocol: JNJ-26070109 CCK2R Binding Affinity Assay

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Compound of Interest		
Compound Name:	JNJ-26070109	
Cat. No.:	B15615440	Get Quote

Audience: Researchers, scientists, and drug development professionals.

### Introduction

**JNJ-26070109** is identified as a potent, selective, and orally bioactive antagonist for the cholecystokinin 2 receptor (CCK2R).[1][2] The CCK2R, a G-protein coupled receptor (GPCR) found in the central nervous system and gastrointestinal tract, plays a significant role in gastric acid secretion and mucosal growth.[1][3] Characterizing the binding affinity of compounds like **JNJ-26070109** to CCK2R is a critical step in drug discovery and development. It allows for the quantitative assessment of a compound's potency and selectivity. Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor.[4][5] This document provides a detailed protocol for a competitive binding assay to determine the binding affinity (Ki) of **JNJ-26070109** for the human CCK2R.

## **Quantitative Data Summary**

The binding affinity of **JNJ-26070109** has been determined for CCK2R from multiple species, demonstrating high affinity. The pKi values, which represent the negative logarithm of the equilibrium inhibition constant (Ki), are summarized below. A higher pKi value indicates a stronger binding affinity.

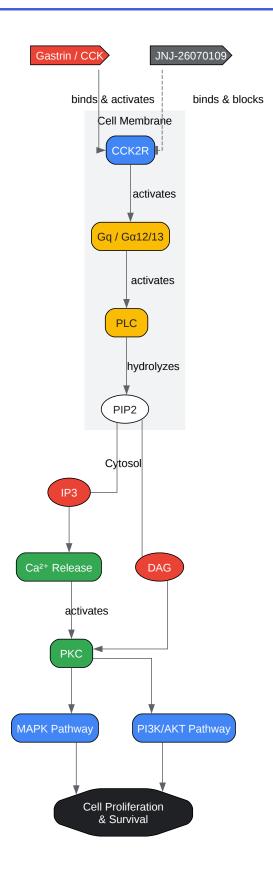


Species	Receptor	pKi
Human	CCK2R	8.49
Rat	CCK2R	7.99
Dog	CCK2R	7.70
Data sourced from MedChemExpress.[1]		

## **Signaling Pathway and Mechanism of Action**

The CCK2 receptor is a G-protein-coupled receptor that primarily signals through the Gq/G11 and Gα12/13 protein pathways upon activation by its endogenous ligands, gastrin and cholecystokinin (CCK).[3][6][7] This activation initiates a cascade of intracellular events, starting with the activation of Phospholipase C (PLC).[6][7] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates Protein Kinase C (PKC).[7] These events lead to the activation of downstream signaling cascades, including the MAPK and PI3K/AKT pathways, which are involved in cell proliferation and survival.[6][7] JNJ-26070109 acts as a competitive antagonist, binding to the CCK2R and blocking the initiation of this signaling cascade by endogenous ligands.[1]





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CCK2R signaling cascade and antagonism by JNJ-26070109.





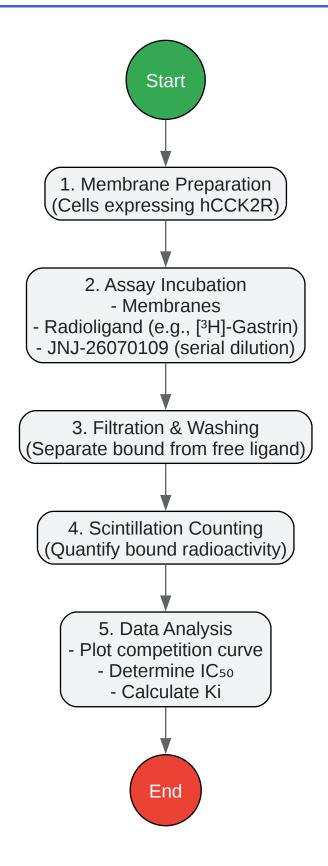
# **Experimental Protocol: CCK2R Competition Binding Assay**

This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Ki) of **JNJ-26070109** for the human CCK2R.[5][8] The principle involves measuring the displacement of a specific high-affinity radioligand from the receptor by increasing concentrations of the unlabeled competitor compound, **JNJ-26070109**.

## **Experimental Workflow**

The overall workflow involves preparing cell membranes expressing the target receptor, incubating them with a radioligand and the test compound, separating bound from free radioligand via filtration, and quantifying the bound radioactivity.





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Workflow for the competitive radioligand binding assay.



## **Materials and Reagents**

- Cell Membranes: Membranes prepared from a cell line stably expressing human CCK2R (e.g., CHO-hCCK2R or HEK293-hCCK2R).
- Radioligand: A suitable high-affinity CCK2R radioligand (e.g., [3H]-Gastrin-I or [125I]-CCK-8). The concentration used should be approximately equal to its Kd value.
- Test Compound: JNJ-26070109 stock solution in DMSO.
- Non-specific Binding Control: A high concentration of a known, non-radiolabeled CCK2R ligand (e.g., 10 μM Gastrin-I).
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, 0.1% BSA, pH 7.4.
- Wash Buffer (ice-cold): 50 mM Tris-HCl, pH 7.4.
- Scintillation Cocktail: A suitable liquid scintillation fluid.
- Equipment: 96-well filter plates (e.g., GF/C), vacuum filtration manifold, liquid scintillation counter, multi-channel pipette, incubator.

### **Procedure**

- Compound Dilution: Prepare a serial dilution of **JNJ-26070109** in Assay Buffer. Typically, 11 concentrations are used to generate a full competition curve (e.g., from 1 pM to 10  $\mu$ M). Include a vehicle control (Assay Buffer with DMSO) for total binding.
- Assay Plate Setup: The assay is performed in a 96-well plate with a final volume of 250 μL per well.[9]
  - $\circ$  Total Binding Wells: 50 µL of Assay Buffer + 50 µL Radioligand + 150 µL Membrane suspension.
  - $\circ$  Non-specific Binding (NSB) Wells: 50 μL of Non-specific Binding Control + 50 μL Radioligand + 150 μL Membrane suspension.



- o Competitor Wells: 50 μL of diluted **JNJ-26070109** + 50 μL Radioligand + 150 μL Membrane suspension.
- It is recommended to run all conditions in triplicate.

#### Incubation:

- Add the appropriate components (Assay Buffer, NSB control, or JNJ-26070109 dilution) to the wells.
- Add the radioligand solution to all wells.
- Initiate the reaction by adding the cell membrane suspension (typically 10-50 μg protein/well) to all wells.[9]
- Seal the plate and incubate for 60-90 minutes at room temperature or 30°C with gentle agitation.[9] The incubation time should be sufficient to reach binding equilibrium.

#### Filtration:

- Pre-soak the filter plate with a solution like 0.3% polyethyleneimine (PEI) to reduce nonspecific binding of the radioligand to the filter.
- Terminate the incubation by rapidly filtering the contents of the assay plate through the pre-soaked filter plate using a vacuum manifold.
- Wash the filters 3-4 times with 200 μL of ice-cold Wash Buffer to remove unbound radioligand.[9]

#### Radioactivity Counting:

- Dry the filter plate completely (e.g., 30 minutes at 50°C or under a heat lamp).[9]
- Add scintillation cocktail to each well.
- Seal the plate and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.



## **Data Analysis**

- Calculate Specific Binding:
  - Specific Binding (CPM) = Total Binding (CPM) Non-specific Binding (CPM).
  - For each concentration of JNJ-26070109, calculate the percent specific binding: %
     Specific Binding = (CPM\_competitor CPM\_NSB) / (CPM\_total CPM\_NSB) \* 100
- Determine IC50:
  - Plot the % Specific Binding against the logarithm of the JNJ-26070109 concentration.
  - Use a non-linear regression analysis (sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value (the concentration of JNJ-26070109 that displaces 50% of the radioligand).
- Calculate Ki:
  - Convert the IC50 to the equilibrium inhibition constant (Ki) using the Cheng-Prusoff equation:[9] Ki = IC50 / (1 + ([L]/Kd))
  - Where:
    - [L] is the concentration of the radioligand used in the assay.
    - Kd is the equilibrium dissociation constant of the radioligand for the CCK2R (this must be determined in a separate saturation binding experiment).

The resulting Ki value represents the binding affinity of **JNJ-26070109** for the CCK2 receptor. A lower Ki value signifies a higher binding affinity.

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## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. The cholecystokinin CCK2 receptor antagonist, JNJ-26070109, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. innoprot.com [innoprot.com]
- 4. GPCR-radioligand binding assays PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand Binding Assay Creative Bioarray [dda.creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes PMC [pmc.ncbi.nlm.nih.gov]
- 8. Receptor-Ligand Binding Assays [labome.com]
- 9. giffordbioscience.com [giffordbioscience.com]
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